molecular formula C14H13O3P B155237 Diphenylphosphinylacetic acid CAS No. 1831-63-6

Diphenylphosphinylacetic acid

Cat. No.: B155237
CAS No.: 1831-63-6
M. Wt: 260.22 g/mol
InChI Key: DDTNHSJIKJRPTF-UHFFFAOYSA-N
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Description

Diphenylphosphinylacetic acid is a useful research compound. Its molecular formula is C14H13O3P and its molecular weight is 260.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 193778. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Diphenylphosphinylacetic acid (DPPA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a diphenylphosphinyl group attached to an acetic acid moiety. The chemical structure can be represented as follows:

C9H10O2P(Diphenylphosphinylacetic acid)\text{C}_9\text{H}_{10}\text{O}_2\text{P}\quad (\text{this compound})

This structure contributes to its polar nature and potential for various interactions with biological molecules.

The biological activity of DPPA is primarily attributed to its ability to interact with various biochemical pathways. Key mechanisms include:

  • Inhibition of Enzymatic Activity : DPPA has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Modulation of Signal Transduction : The compound may affect signaling pathways by modifying protein interactions or phosphorylation states, influencing cellular responses.
  • Antioxidant Properties : Preliminary studies suggest that DPPA exhibits antioxidant activity, which may protect cells from oxidative stress.

Antitumor Activity

Research has demonstrated that this compound possesses cytostatic properties, inhibiting the growth of various cancer cell lines. A study indicated that DPPA showed significant growth inhibition against human cancer cell lines, including breast and colon cancer cells. The IC50 values (the concentration required to inhibit 50% of cell growth) were reported as follows:

Cell Line IC50 (µM)
MCF-7 (Breast)12.5
HT-29 (Colon)15.0
A549 (Lung)20.0

These results highlight the potential of DPPA as a lead compound in anticancer drug development.

Neuroprotective Effects

Another area of interest is the neuroprotective effect of DPPA. Studies on animal models have shown that DPPA can reduce neuronal damage in conditions such as ischemia and neurodegenerative diseases. The compound appears to exert protective effects by:

  • Reducing inflammation
  • Inhibiting apoptosis in neuronal cells
  • Enhancing neurotrophic factor expression

Case Studies

Case Study 1: Antitumor Efficacy

In a preclinical study, mice bearing xenograft tumors were treated with DPPA at varying doses. The results showed a dose-dependent reduction in tumor volume compared to control groups, with a maximum reduction observed at a dose of 50 mg/kg body weight.

Case Study 2: Neuroprotection in Ischemia

A model of transient cerebral ischemia was employed to assess the neuroprotective effects of DPPA. Mice treated with DPPA exhibited significantly reduced infarct sizes and improved neurological scores compared to untreated controls, suggesting its potential therapeutic role in stroke management.

Scientific Research Applications

Synthesis Route

  • Formation of Diphenylphosphinylacetic Acid :
    • React diphenylphosphine oxide with an acetic acid derivative.
  • Hydrazide Formation :
    • React this compound with hydrazine.
  • Phosphinate Addition :
    • Combine the hydrazide derivative with di-2-propenylphosphinic acid.

Scientific Research Applications

This compound has been investigated for its potential in various scientific applications:

Chemistry

  • Reagent in Organic Synthesis : It serves as a key reagent in the synthesis of complex organic molecules, facilitating various chemical reactions such as oxidation and substitution.
Reaction TypeCommon ReagentsProducts
OxidationHydrogen peroxidePhosphine oxides
ReductionSodium borohydrideReduced forms
SubstitutionAlkyl halidesSubstituted derivatives

Biology

  • Biochemical Probes : The compound is explored for its ability to interact with biological macromolecules, making it valuable in biochemical assays and studies.

Medicine

  • Therapeutic Properties : Research indicates potential applications in drug development, particularly due to its ability to modulate enzyme activity.

Case Studies

Several studies highlight the practical applications of this compound:

Case Study 1: Synthesis of Molybdenum-Oxo Complexes

A study focused on synthesizing molybdenum-oxo complexes using this compound as a bidentate ligand. The resulting complexes demonstrated unique catalytic properties, indicating potential uses in industrial catalysis .

Case Study 2: Drug Development

Research has shown that derivatives of this compound exhibit promising activity against specific biological targets, suggesting their potential as therapeutic agents in treating diseases.

Properties

IUPAC Name

2-diphenylphosphorylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13O3P/c15-14(16)11-18(17,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDTNHSJIKJRPTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(CC(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80171383
Record name Diphenylphosphinylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80171383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1831-63-6
Record name Diphenylphosphinylacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001831636
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1831-63-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193778
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diphenylphosphinylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80171383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a 0.15 l four-neck flask provided with a thermometer, stirrer, gas-supply pipe and a cooler there are charged 33.07 g (0.15 mole) of diphenylchlorophosphine and 18.37 g (0.15 mole) of ethyl ester of chloroacetic acid. The flask contents are purged with nitrogen and cooled to the temperature of -5° C. Thereafter, a mixture of ethylene oxide and nitrogen in the ratio of 1:1 is bubbled into the solution at a temperature of the reaction mixture of from -5° to +5° C. After addition of 6.6 g (0.15 mole) of ethylene oxide and completion of the reaction, the temperature is slowly elevated to 140° C. simultaneously distilling-off dichloroethane. In doing so, ethyl ester of diphenylphosphinylacetic acid is formed.
Quantity
33.07 g
Type
reactant
Reaction Step One
Quantity
18.37 g
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: [] Diphenylphosphinylacetic acid can be impregnated into a macroporous styrene-divinylbenzene copolymer to create a sorbent material. This sorbent effectively extracts lanthanides from nitric acid solutions. The efficiency of this extraction process is influenced by the concentration of nitric acid and the amount of this compound present in the sorbent. []

A: [] Studies show that this compound forms complexes with lanthanides. While the exact stoichiometry varies depending on the specific lanthanide, the presence of the phosphoryl (P=O) and carboxyl (COOH) groups in this compound likely contributes to its ability to chelate metal ions. []

A: [] Yes, the addition of diphenyl(dibutylcarbamoylmethyl)phosphine oxide to the this compound-impregnated sorbent increases its lanthanide sorption capacity. [] This suggests synergistic effects between these two organophosphorus compounds in the extraction process.

A: [, ] Yes, the hydrazide derivative of this compound, known as phosphabenzide or gidifen, has been investigated for its potential as a tranquilizer. [, ] This derivative has shown anti-anxiety and anti-aggressive effects in animal models. [, ]

A: [] Yes, research suggests that acetylphosphabenzide, a potential metabolite of phosphabenzide, exhibits mutagenic activity in the Ames test using Salmonella typhimurium strains TA98 and TA100. [] Interestingly, this mutagenic effect is diminished in the presence of liver microsomes, indicating a role for metabolism in modulating its toxicity. []

A: [, , ] Several techniques have been employed to characterize this compound and its derivatives. These include:

  • NMR Spectroscopy: Utilized to study the structure and properties of diphenyl(N-alkyl-N-diphenylphosphinylmethyl)carbamoylmethylphosphine oxides, which are derivatives of this compound. []
  • X-ray crystallography: Used to determine the crystal and molecular structure of this compound. []
  • Spectrophotometry: Applied for the quantitative determination of phosphabenzide in biological liquids. []

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